molecular formula C11H15Br B13869070 (2-Bromo-3-methylbutyl)benzene

(2-Bromo-3-methylbutyl)benzene

Cat. No.: B13869070
M. Wt: 227.14 g/mol
InChI Key: QLHAVKGAFKRKFR-UHFFFAOYSA-N
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Description

(2-Bromo-3-methylbutyl)benzene is an organic compound with the molecular formula C11H15Br. It consists of a benzene ring substituted with a 2-bromo-3-methylbutyl group. This compound is part of the broader class of bromobenzenes, which are known for their applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-methylbutyl)benzene typically involves the bromination of 3-methylbutylbenzene. This can be achieved through the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-methylbutyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products include various substituted benzenes depending on the nucleophile used.

    Oxidation: Products include alcohols, aldehydes, or ketones.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

(2-Bromo-3-methylbutyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways involving brominated organic compounds.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-methylbutyl)benzene in chemical reactions involves the formation of a benzenonium intermediate during electrophilic aromatic substitution . The bromine atom acts as an electrophile, attacking the benzene ring and forming a sigma complex. This intermediate then undergoes deprotonation to yield the final substituted product.

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: Consists of a benzene ring with a single bromine atom.

    Chlorobenzene: Similar structure but with a chlorine atom instead of bromine.

    Fluorobenzene: Contains a fluorine atom on the benzene ring.

    Iodobenzene: Contains an iodine atom on the benzene ring.

Uniqueness

(2-Bromo-3-methylbutyl)benzene is unique due to the presence of the 2-bromo-3-methylbutyl group, which imparts distinct chemical properties and reactivity compared to other halobenzenes. This structural feature allows for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

(2-bromo-3-methylbutyl)benzene

InChI

InChI=1S/C11H15Br/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

QLHAVKGAFKRKFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC=CC=C1)Br

Origin of Product

United States

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